molecular formula C14H21NO2 B13758532 alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol CAS No. 785-34-2

alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol

Cat. No.: B13758532
CAS No.: 785-34-2
M. Wt: 235.32 g/mol
InChI Key: GISQOONCPYNURT-UHFFFAOYSA-N
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Description

Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol is a heterocyclic organic compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a pyrrolidine ring, an ethoxy group, and a benzyl alcohol moiety. This compound is often used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol typically involves the reaction of benzyl alcohol with 2-(1-pyrrolidinyl)ethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The industrial methods often focus on cost-effectiveness and scalability to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction may produce benzylamine or benzyl alcohol derivatives .

Scientific Research Applications

Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzyl alcohol moiety play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrrolidine ring, ethoxy group, and benzyl alcohol moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

785-34-2

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-phenyl-2-(2-pyrrolidin-1-ylethoxy)ethanol

InChI

InChI=1S/C14H21NO2/c16-14(13-6-2-1-3-7-13)12-17-11-10-15-8-4-5-9-15/h1-3,6-7,14,16H,4-5,8-12H2

InChI Key

GISQOONCPYNURT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOCC(C2=CC=CC=C2)O

Origin of Product

United States

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